4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine
CAS No.: 2097860-32-5
Cat. No.: VC6368285
Molecular Formula: C21H26N4O5S
Molecular Weight: 446.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097860-32-5 |
|---|---|
| Molecular Formula | C21H26N4O5S |
| Molecular Weight | 446.52 |
| IUPAC Name | [3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
| Standard InChI | InChI=1S/C21H26N4O5S/c1-15-13-20(23-16(2)22-15)30-18-7-8-24(14-18)21(26)17-3-5-19(6-4-17)31(27,28)25-9-11-29-12-10-25/h3-6,13,18H,7-12,14H2,1-2H3 |
| Standard InChI Key | JBLSMRPDAJEXGZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Introduction
The chemical compound 4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine is a complex organic molecule that incorporates multiple functional groups, including pyrimidine, pyrrolidine, sulfonamide, and morpholine. Its structure suggests potential applications in medicinal chemistry, particularly as a candidate for drug development due to its multi-functional nature.
This article provides a detailed overview of the compound's synthesis, structural features, and potential biological activities based on available literature.
Structural Features
The compound's structure can be broken down into the following key components:
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Pyrimidine Core: The 2,6-dimethylpyrimidin-4-yl group introduces aromaticity and electron-donating methyl substituents that may influence binding interactions with biological targets.
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Pyrrolidine Unit: A nitrogen-containing five-membered ring that provides rigidity and potential hydrogen bonding capabilities.
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Benzene Sulfonamide: The benzenesulfonyl group is commonly found in bioactive molecules due to its ability to interact with enzymes and proteins.
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Morpholine Ring: This six-membered ring containing oxygen and nitrogen adds polarity and solubility to the molecule.
Synthesis
While specific synthesis pathways for this compound are not directly available in the provided sources, general strategies for synthesizing similar compounds involve:
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Step 1: Functionalization of the pyrimidine core via nucleophilic substitution or condensation reactions.
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Step 2: Coupling of the pyrrolidine derivative with a benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
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Step 3: Introduction of the morpholine moiety through amide bond formation or direct substitution.
These steps are typically carried out under controlled conditions using catalysts or activating agents such as carbodiimides for amide coupling.
Potential Biological Activities
Based on structural analogs reported in the literature, this compound may exhibit the following activities:
Antiviral Activity
Pyrimidine derivatives are known to interfere with viral replication processes by targeting nucleotide synthesis or polymerase enzymes .
Herbicidal Activity
Compounds with pyrimidinyl and phenoxy groups have shown herbicidal properties against monocotyledonous plants, suggesting potential agricultural applications .
Molecular Docking Studies
Molecular docking studies are essential for understanding the compound's interaction with biological targets. For structurally similar compounds:
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Pyrimidine derivatives often exhibit high binding affinity for kinase enzymes due to their planar aromatic structure.
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Sulfonamides interact with active site residues via hydrogen bonding and hydrophobic interactions.
Further computational studies could provide insights into this compound's binding efficiency and specificity.
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